

In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzamide

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This technical guide provides a comprehensive overview of the in-vitro antimicrobial activity of N-Benzamide derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes workflows and structure-activity relationships to support ongoing research and development in this promising area of antimicrobial discovery.

Quantitative Antimicrobial Activity Data

The following tables summarize the in-vitro antimicrobial activity of various N-Benzamide derivatives against a range of bacterial and fungal strains. The data, including Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$ and Zone of Inhibition in mm, has been compiled from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of N-Benzamide Derivatives (MIC in $\mu\text{g/mL}$)

Compound	Derivative	Bacillus subtilis	Staphylococcus aureus	Escherichia coli	Pseudomonas aeruginosa	Reference
5a	4-hydroxy-N-phenylbenzamide	6.25	-	3.12	-	[1][2]
6b	N-(4-methylphenyl)benzamide	6.25	-	3.12	-	[1]
6c	N-(4-chlorophenyl)benzamide	-	-	-	-	[1]
3b	N-((2-hydroxy-1-naphthyl)(4-chlorophenyl)methyl)-4-morpholinobenzamide	Excellent Activity	Excellent Activity	-	-	[3]
3g	N-((2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl)-4-morpholinobenzamide	Excellent Activity	Excellent Activity	-	-	[3]

3k	N-((2-hydroxy-1-phthalenyl)(3-nitrophenyl)methyl)-4-morpholinobenzamide	Excellent Activity	Excellent Activity	-	-	[3]
4a	N'-((E)-phenylmethylidene)-3,4-dimethoxybenzohydrazide	-	Most Promising	Most Promising	Most Promising	[4]
4h	N'-((E)-(4-chlorophenyl)methylidene)-3,4-dimethoxybenzohydrazide	-	Most Promising	Most Promising	Most Promising	[4]
4i	N'-((E)-(4-nitrophenyl)methylidene)-3,4-dimethoxybenzohydrazide	-	Most Promising	Most Promising	Most Promising	[4]

Table 2: Antibacterial Activity of N-Benzamide Derivatives (Zone of Inhibition in mm)

Compound	Derivative	Bacillus subtilis	Escherichia coli	Reference
5a	4-hydroxy-N-phenylbenzamide	25	31	[1][2]
6b	N-(4-methylphenyl)benzamide	24	-	[1]
6c	N-(4-chlorophenyl)benzamide	-	24	[1]

Table 3: Antifungal Activity of N-Benzamide Derivatives (MIC in µg/mL)

Compound	Derivative	Candida albicans	Reference
4i	N'-((E)-(4-nitrophenyl)methylidene)-3,4-dimethoxybenzohydrazide	Most Promising	[4]
5	2-Amino-N-(4-methoxyphenyl)benzamide	Excellent Potential	[5]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the study of in-vitro antimicrobial activity of N-Benzamide derivatives. These protocols are based on standardized methods to ensure reproducibility.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other suitable broth medium
- Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
- N-Benzamide derivative stock solution of known concentration
- Positive control (broth with inoculum, no compound)
- Negative control (broth only)
- Pipettes and sterile tips

Procedure:

- Preparation of Dilutions: Add 100 μ L of sterile broth to each well of a 96-well plate.
- Add 100 μ L of the N-Benzamide derivative stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 μ L from the last well.
- Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Add 10 μ L of the diluted inoculum to each well, except for the negative control wells.
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

- Reading Results: The MIC is the lowest concentration of the N-Benzamide derivative at which there is no visible growth (turbidity) in the well.

Agar Disc Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the agent.

Materials:

- Mueller-Hinton Agar (MHA) plates
- Sterile cotton swabs
- Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
- Sterile filter paper discs (6 mm diameter)
- N-Benzamide derivative solution of known concentration
- Positive control (disc with a standard antibiotic)
- Negative control (disc with solvent only)
- Forceps
- Ruler or caliper

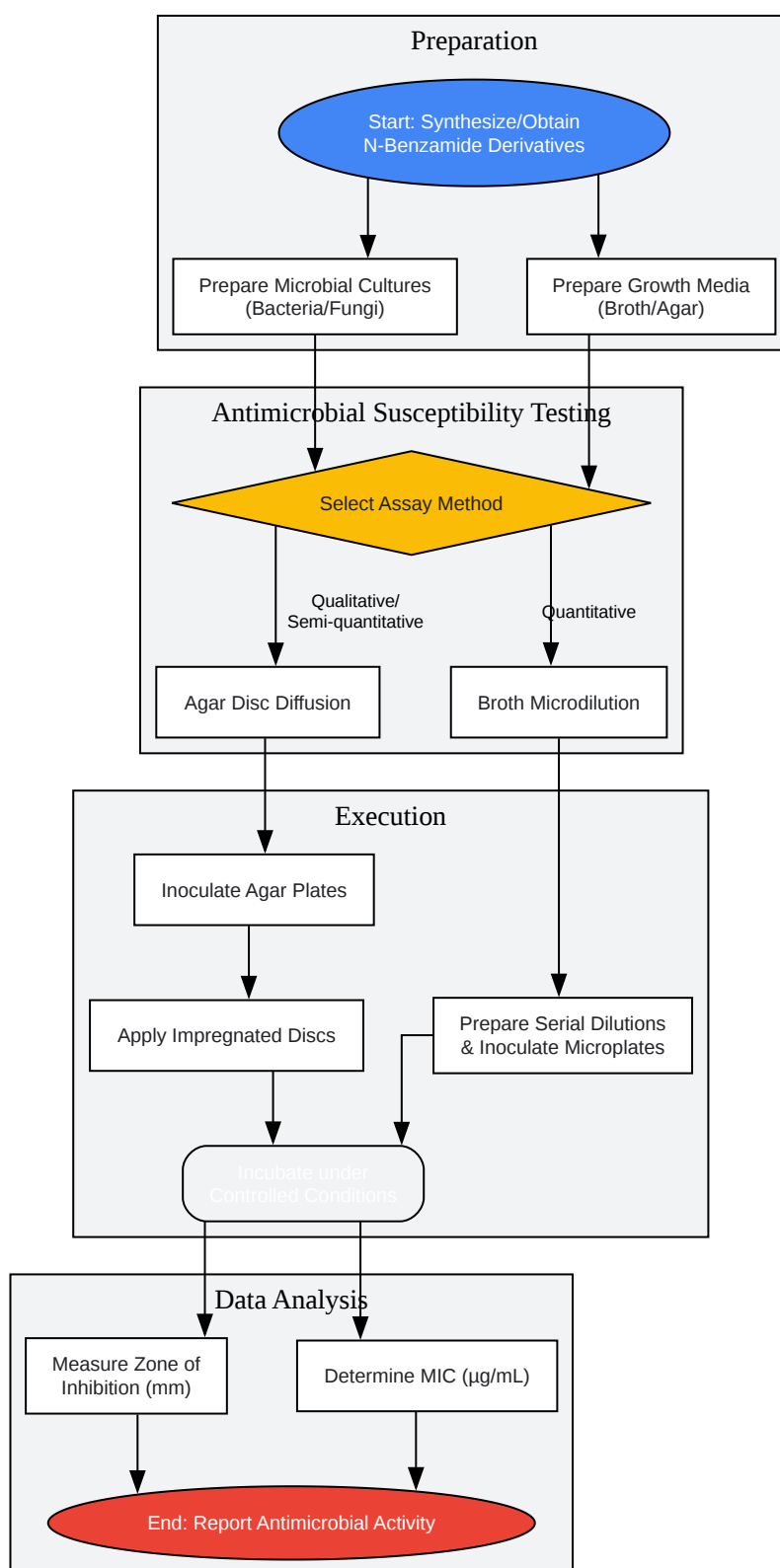
Procedure:

- Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
- Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
- Allow the plate to dry for 3-5 minutes.

- **Disc Application:** Aseptically apply sterile filter paper discs impregnated with a known concentration of the N-Benzamide derivative onto the surface of the agar.
- Gently press each disc with sterile forceps to ensure complete contact with the agar.
- Place the control discs on the same plate, ensuring they are spaced far enough apart (at least 24 mm) to prevent overlapping zones of inhibition.
- **Incubation:** Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
- **Reading Results:** Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).

Visualizations

The following diagrams illustrate key workflows and relationships in the study of N-Benzamide derivatives' antimicrobial activity.



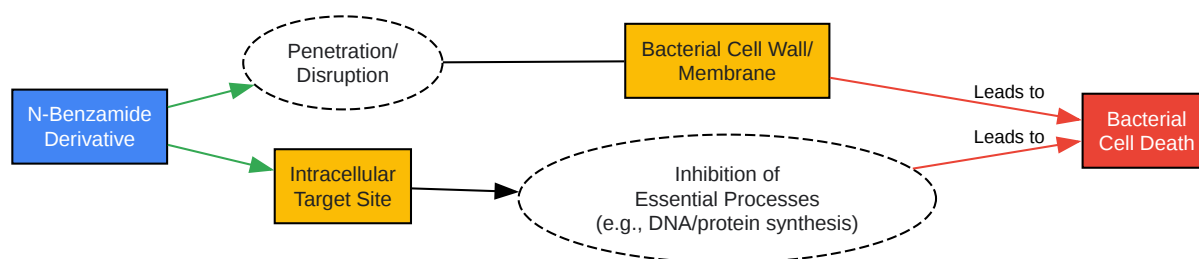
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Caption: Experimental workflow for in-vitro antimicrobial susceptibility testing.



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Caption: Structure-Activity Relationship (SAR) of N-Benzamide derivatives.



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Caption: Proposed antimicrobial mechanism of action.

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